1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one
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Overview
Description
1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a propenone group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from tryptophan or other indole-containing precursors.
Formation of the Propenone Group: The propenone group is introduced through a series of reactions involving aldehydes and ketones under basic or acidic conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one can be compared with other indole derivatives such as:
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound shares a similar indole nucleus but lacks the propenone group, resulting in different biological activities and chemical reactivity.
1-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid:
The uniqueness of this compound lies in its combination of the indole nucleus with the propenone group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-14(17)16-8-7-11-10-5-3-4-6-12(10)15-13(11)9-16/h2-6,15H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLNDRSQRIANNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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